molecular formula C16H16N2OS B12131345 2,3-Dimethyl-5,6,11,12,5a-pentahydroisoquinolino[2,3-a]thiopheno[3,2-e]pyrimid in-4-one

2,3-Dimethyl-5,6,11,12,5a-pentahydroisoquinolino[2,3-a]thiopheno[3,2-e]pyrimid in-4-one

Cat. No.: B12131345
M. Wt: 284.4 g/mol
InChI Key: LKTFKNRCJNYDPK-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5,6,11,12,5a-pentahydroisoquinolino[2,3-a]thiopheno[3,2-e]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple ring systems, including isoquinoline, thiophene, and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5,6,11,12,5a-pentahydroisoquinolino[2,3-a]thiopheno[3,2-e]pyrimidin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline and thiophene intermediates, followed by their fusion with a pyrimidine ring under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents such as dichloromethane or ethanol. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures in place to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5,6,11,12,5a-pentahydroisoquinolino[2,3-a]thiopheno[3,2-e]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,3-Dimethyl-5,6,11,12,5a-pentahydroisoquinolino[2,3-a]thiopheno[3,2-e]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5,6,11,12,5a-pentahydroisoquinolino[2,3-a]thiopheno[3,2-e]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylpentane: A simpler hydrocarbon with different chemical properties.

    Isoquinoline derivatives: Compounds with similar core structures but varying functional groups.

    Thiophene derivatives: Compounds containing the thiophene ring, used in organic electronics and pharmaceuticals.

Uniqueness

2,3-Dimethyl-5,6,11,12,5a-pentahydroisoquinolino[2,3-a]thiopheno[3,2-e]pyrimidin-4-one is unique due to its multi-ring structure, which imparts distinct chemical and physical properties. This complexity allows for diverse applications and interactions that simpler compounds cannot achieve.

Properties

Molecular Formula

C16H16N2OS

Molecular Weight

284.4 g/mol

IUPAC Name

13,14-dimethyl-12-thia-10,17-diazatetracyclo[8.7.0.03,8.011,15]heptadeca-3,5,7,11(15),13-pentaen-16-one

InChI

InChI=1S/C16H16N2OS/c1-9-10(2)20-16-14(9)15(19)17-13-7-11-5-3-4-6-12(11)8-18(13)16/h3-6,13H,7-8H2,1-2H3,(H,17,19)

InChI Key

LKTFKNRCJNYDPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC3N2CC4=CC=CC=C4C3)C

Origin of Product

United States

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